Cas no 445483-71-6 (3-(4-Bromophenyl)-N,N-diethylpropanamide)
3-(4-Bromophenyl)-N,N-diethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromophenyl)-N,N-diethylpropanamide
- AM86978
- 3-(4-Bromophenyl)-N,N-diethylpropanamide
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- Inchi: 1S/C13H18BrNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3
- InChI Key: VGHYUNJPIOQZAK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC(N(CC)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 208
- Topological Polar Surface Area: 20.3
3-(4-Bromophenyl)-N,N-diethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG33761-5g |
3-(4-Bromophenyl)-n,n-diethylpropanamide |
445483-71-6 | 95% | 5g |
$993.00 | 2024-04-20 |
3-(4-Bromophenyl)-N,N-diethylpropanamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(4-Bromophenyl)-N,N-diethylpropanamide
Introduction to 3-(4-Bromophenyl)-N,N-diethylpropanamide (CAS No. 445483-71-6)
3-(4-Bromophenyl)-N,N-diethylpropanamide, identified by the Chemical Abstracts Service Number (CAS No.) 445483-71-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This amide derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of a 4-bromophenyl moiety alongside the N,N-diethylpropanamide backbone imparts distinct chemical properties, making it a valuable scaffold for further chemical modifications and pharmacological investigations.
The compound's molecular structure, characterized by a brominated aromatic ring connected to an amide group, suggests potential interactions with biological targets such as enzymes and receptors. Such structural features are often leveraged in drug discovery programs to modulate binding affinities and selectivity. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, facilitating the design of novel derivatives with enhanced therapeutic profiles.
In the context of contemporary pharmaceutical research, 3-(4-Bromophenyl)-N,N-diethylpropanamide has been explored for its potential in addressing various therapeutic challenges. Studies have indicated that amide derivatives, particularly those incorporating halogenated aromatic rings, may exhibit inhibitory effects on key biological pathways. For instance, related compounds have shown promise in preclinical models as modulators of inflammatory responses and neurotransmitter signaling. The 4-bromophenyl substituent, in particular, is known to enhance lipophilicity and metabolic stability, which are critical factors in drug development.
The synthesis of 3-(4-Bromophenyl)-N,N-diethylpropanamide involves well-established organic chemistry protocols, including nucleophilic substitution reactions and amide bond formation. The bromine atom at the para position of the phenyl ring provides a versatile handle for further functionalization, allowing chemists to introduce additional moieties such as alkyl chains or heterocyclic rings. This flexibility makes the compound a valuable intermediate in multi-step synthetic routes toward complex molecules.
Recent publications have highlighted the utility of this compound in developing small-molecule probes for biochemical assays. Its ability to interact with specific protein targets has been exploited to gain insights into disease mechanisms and validate new therapeutic strategies. For example, researchers have employed derivatives of 3-(4-Bromophenyl)-N,N-diethylpropanamide to investigate the role of certain enzymes in cancer progression, demonstrating its relevance in oncology research.
The pharmacokinetic properties of 3-(4-Bromophenyl)-N,N-diethylpropanamide are also of considerable interest. Initial pharmacokinetic studies suggest that the compound exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its metabolic stability appears to be influenced by the presence of the amide group and the electron-withdrawing nature of the 4-bromophenyl substituent, which can prolong its half-life in vivo.
In conclusion, 3-(4-Bromophenyl)-N,N-diethylpropanamide (CAS No. 445483-71-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and predicted biological activity, position it as a key intermediate for developing novel therapeutic agents. As computational methods continue to refine our understanding of molecular interactions, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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